Cas no 2228567-26-6 (3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid)

3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid
- 3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid
- 2228567-26-6
- EN300-1898456
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- Inchi: 1S/C17H31NO5/c1-15(2,3)23-14(22)18-10-16(4,5)9-8-11(18)17(6,7)12(19)13(20)21/h11-12,19H,8-10H2,1-7H3,(H,20,21)
- InChI Key: PSTDPQHZCNVIAH-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)C(C)(C)C1CCC(C)(C)CN1C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 329.22022309g/mol
- Monoisotopic Mass: 329.22022309g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 464
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 87.1Ų
3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1898456-0.1g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid |
2228567-26-6 | 0.1g |
$1879.0 | 2023-09-18 | ||
Enamine | EN300-1898456-5.0g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid |
2228567-26-6 | 5g |
$6190.0 | 2023-06-03 | ||
Enamine | EN300-1898456-10g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid |
2228567-26-6 | 10g |
$9177.0 | 2023-09-18 | ||
Enamine | EN300-1898456-0.25g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid |
2228567-26-6 | 0.25g |
$1964.0 | 2023-09-18 | ||
Enamine | EN300-1898456-1.0g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid |
2228567-26-6 | 1g |
$2134.0 | 2023-06-03 | ||
Enamine | EN300-1898456-10.0g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid |
2228567-26-6 | 10g |
$9177.0 | 2023-06-03 | ||
Enamine | EN300-1898456-1g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid |
2228567-26-6 | 1g |
$2134.0 | 2023-09-18 | ||
Enamine | EN300-1898456-0.5g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid |
2228567-26-6 | 0.5g |
$2049.0 | 2023-09-18 | ||
Enamine | EN300-1898456-0.05g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid |
2228567-26-6 | 0.05g |
$1793.0 | 2023-09-18 | ||
Enamine | EN300-1898456-2.5g |
3-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid |
2228567-26-6 | 2.5g |
$4183.0 | 2023-09-18 |
3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid Related Literature
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
Additional information on 3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid
Introduction to 3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid (CAS No. 2228567-26-6)
3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid, identified by its Chemical Abstracts Service (CAS) number 2228567-26-6, is a specialized compound with significant applications in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of derivatives that exhibit remarkable potential in drug development, particularly in the synthesis of bioactive molecules. The structural features of this compound, including its tert-butoxy carbonyl group and 5,5-dimethylpiperidine moiety, contribute to its stability and reactivity, making it a valuable intermediate in the creation of complex molecular architectures.
The tert-butoxy carbonyl group (Boc group) is a well-known protecting group in organic synthesis, widely used to shield carboxylic acids during peptide coupling reactions. Its stability under various reaction conditions makes it an ideal choice for multi-step syntheses, ensuring that the carboxylic acid functionality remains intact until the final stage of drug development. In contrast, the 5,5-dimethylpiperidine ring enhances the solubility and metabolic stability of the compound, which is crucial for its biological activity. These structural attributes have positioned this compound as a key intermediate in the synthesis of peptidomimetics and other therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of bioisosteric replacements in drug design. The 5,5-dimethylpiperidine moiety serves as an excellent bioisostere for glycine residues in peptides, providing similar conformational flexibility while improving pharmacokinetic properties. This has led to increased interest in compounds like 3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid for the development of novel therapeutic strategies. For instance, studies have demonstrated its utility in creating peptidomimetics that target protein-protein interactions, a critical aspect of many diseases.
The 2-hydroxy-3-methylbutanoic acid backbone of this compound also contributes to its versatility in drug design. This moiety is commonly found in natural products and bioactive molecules, suggesting that derivatives of this compound may exhibit significant biological activity. Research has shown that modifications at this position can influence binding affinity and metabolic stability, making it a focal point for structure-activity relationship (SAR) studies. The hydroxyl group at the 2-position provides an additional site for functionalization, allowing chemists to tailor the compound’s properties for specific applications.
In the context of modern drug discovery, computational methods have become indispensable tools for predicting the biological activity of novel compounds. The structural features of 3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid, particularly its Boc group and dimethylpiperidine ring, have been analyzed using molecular docking simulations to identify potential binding interactions with target proteins. These simulations have revealed promising interactions with enzymes and receptors involved in inflammatory pathways, suggesting that derivatives of this compound may have therapeutic potential in conditions such as cancer and autoimmune diseases.
The synthesis of this compound involves multi-step organic transformations that showcase the ingenuity of synthetic chemists. The introduction of the Boc group requires precise control over reaction conditions to ensure high yield and purity. Similarly, the incorporation of the dimethylpiperidine ring demands careful selection of reagents and catalysts to achieve optimal regioselectivity. Advances in synthetic methodologies have made these transformations more efficient and scalable, enabling researchers to produce large quantities of this intermediate for further studies.
The biological evaluation of 3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid has yielded intriguing results. In vitro assays have demonstrated that certain derivatives exhibit inhibitory activity against key enzymes involved in disease pathways. For example, modifications at the hydroxyl group have been shown to enhance binding affinity to cyclooxygenase (COX), a target for nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, studies have explored its potential as a precursor for kinase inhibitors, which are critical in cancer therapy.
The role of this compound extends beyond traditional drug development into areas such as chemical biology and biomaterials research. Its structural motifs are being explored as probes to understand enzyme mechanisms and as building blocks for designing novel biomaterials with enhanced biocompatibility and functionality. The versatility of this intermediate makes it a valuable asset in both academic and industrial research settings.
Future directions in research on 3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid include exploring its role in developing next-generation therapeutics. Innovations such as covalent inhibitors and targeted prodrugs are areas where this compound could make significant contributions due to its structural adaptability. Additionally, green chemistry approaches are being integrated into its synthesis to minimize environmental impact while maintaining high efficiency.
In conclusion,3-{1-(tert-butoxy)carbonyl-5,5-dimethylpiperidin-2-yl}-2-hydroxy-3-methylbutanoic acid (CAS No. 2228567-26-6) is a multifaceted compound with broad applications in pharmaceutical chemistry and biomedicine. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with potential therapeutic applications across various disease areas. As research continues to uncover new possibilities for this compound,its significance is expected to grow, driving innovation in drug discovery and biomaterials science.
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